

# Spectroscopic Characterization of 4-Methyl-1,4-azaphosphinane 4-oxide: A Technical Guide

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## Compound of Interest

Compound Name:	4-Methyl-1,4-azaphosphinane 4-oxide
CAS No.:	945460-43-5
Cat. No.:	B3170705

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## Foreword

For researchers and professionals in drug development and materials science, a comprehensive understanding of a molecule's structure and electronic properties is paramount. This guide provides an in-depth technical overview of the spectroscopic characterization of **4-Methyl-1,4-azaphosphinane 4-oxide**, a heterocyclic organophosphorus compound. By integrating foundational principles with practical, field-proven insights, this document serves as a vital resource for the analysis of this compound and analogous molecular frameworks. We will explore the expected spectroscopic signatures using Infrared (IR) and Raman spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), providing not just data, but the causal reasoning behind the experimental choices and interpretation.

## Molecular Structure and Its Spectroscopic Implications

**4-Methyl-1,4-azaphosphinane 4-oxide** is a six-membered heterocyclic compound featuring a phosphorus and a nitrogen atom at the 1 and 4 positions, respectively. The phosphorus atom is pentavalent and part of a phosphine oxide group, which significantly influences the molecule's spectroscopic behavior. The methyl group attached to the nitrogen atom and the overall chair-like conformation of the ring system will also produce distinct spectroscopic features.

## Vibrational Spectroscopy: Probing the Molecular Bonds

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups and bonding within a molecule.

### Experimental Protocol: Acquiring High-Quality Vibrational Spectra

A robust protocol for acquiring IR and Raman spectra is crucial for accurate analysis.

Infrared (IR) Spectroscopy:

- **Sample Preparation:** For a solid sample like **4-Methyl-1,4-azaphosphinane 4-oxide**, the KBr pellet method is standard. A small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid. For solution-state analysis, the compound can be dissolved in a suitable solvent like chloroform or acetonitrile, which have transparent windows in the regions of interest.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the pure solvent or KBr pellet is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted. A typical scan range is 4000-400  $\text{cm}^{-1}$ .

Raman Spectroscopy:

- **Sample Preparation:** The sample can be analyzed as a solid in a glass capillary or as a solution in a quartz cuvette.

- Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 785 nm) is used.
- Data Acquisition: The laser is focused on the sample, and the scattered light is collected. The spectrum is typically recorded over a similar range to the IR spectrum.

## Expected Vibrational Frequencies and Their Interpretation

The key vibrational modes for **4-Methyl-1,4-azaphosphinane 4-oxide** are summarized below. The interpretation is grounded in the understanding that the P=O bond is a strong dipole and will therefore exhibit a strong IR absorption.[1][2]

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Spectroscopic Technique	Rationale and Insights
P=O Stretch	1150-1250	IR (Strong), Raman (Weak)	This is a highly characteristic and intense absorption in the IR spectrum due to the large change in dipole moment during the vibration.[1] Its position can be sensitive to the electronic environment and any hydrogen bonding.[2]
C-N Stretch	1020-1250	IR (Medium)	Stretching vibration of the carbon-nitrogen bonds within the ring and the N-methyl group.
P-C Stretch	600-800	IR (Medium)	Stretching vibrations of the phosphorus-carbon bonds within the heterocyclic ring.
C-H Stretch (Aliphatic)	2850-3000	IR (Medium-Strong), Raman (Strong)	Symmetric and asymmetric stretching of the C-H bonds in the methylene groups of the ring and the N-methyl group.
CH <sub>2</sub> Bending	1400-1480	IR (Medium)	Scissoring and wagging vibrations of the methylene groups in the ring.

# Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For **4-Methyl-1,4-azaphosphinane 4-oxide**,  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{31}\text{P}$  NMR experiments are essential.

## Experimental Protocol: High-Resolution NMR

- **Sample Preparation:** Dissolve 5-10 mg of the compound in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{D}_2\text{O}$ , or  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for good signal dispersion.[3]
- **Data Acquisition:**
  - $^1\text{H}$  NMR: A standard single-pulse experiment is typically sufficient.
  - $^{13}\text{C}$  NMR: A proton-decoupled experiment (e.g., using the DEPT pulse sequence) is standard to simplify the spectrum and enhance sensitivity.[4]
  - $^{31}\text{P}$  NMR: A proton-decoupled experiment is also standard for  $^{31}\text{P}$  NMR to obtain a single sharp peak for the phosphorus atom.[5] 85%  $\text{H}_3\text{PO}_4$  is used as an external standard.
  - 2D NMR: For unambiguous assignment, 2D experiments like COSY ( $^1\text{H}$ - $^1\text{H}$  correlation), HSQC ( $^1\text{H}$ - $^{13}\text{C}$  one-bond correlation), and HMBC ( $^1\text{H}$ - $^{13}\text{C}$  long-range correlation) are invaluable.[4][6]

## Predicted NMR Spectra and Structural Elucidation

The expected chemical shifts and coupling patterns are crucial for confirming the structure.

$^{31}\text{P}$  NMR Spectroscopy: The  $^{31}\text{P}$  nucleus is 100% abundant and has a spin of  $\frac{1}{2}$ , making  $^{31}\text{P}$  NMR a highly informative technique for phosphorus-containing compounds.[7]

- **Chemical Shift ( $\delta$ ):** For a phosphine oxide, a single peak is expected in the range of  $\delta = +25$  to  $+50$  ppm. The exact chemical shift is sensitive to the substituents and ring strain. The electron-withdrawing nature of the oxygen atom deshields the phosphorus nucleus, resulting in a downfield shift compared to the corresponding phosphine.

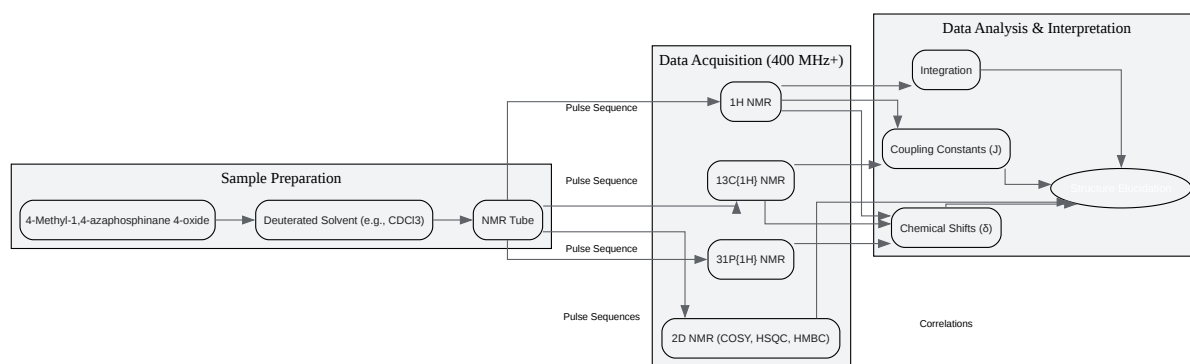
**$^1\text{H}$  NMR Spectroscopy:** The proton NMR spectrum will reveal the connectivity and stereochemistry of the molecule.

- **N-Methyl Group:** A singlet is expected around  $\delta = 2.2$ - $2.8$  ppm, corresponding to the three equivalent protons of the methyl group.
- **Ring Protons:** The protons on the carbon atoms adjacent to the nitrogen and phosphorus will be shifted downfield due to the electronegativity of these heteroatoms. The protons on the carbons adjacent to phosphorus will also show coupling to the  $^{31}\text{P}$  nucleus.
  - **H-2 and H-6 (adjacent to N):** These protons are expected to appear as complex multiplets in the region of  $\delta = 2.5$ - $3.5$  ppm.
  - **H-3 and H-5 (adjacent to P):** These protons will also be multiplets, likely in the region of  $\delta = 1.8$ - $2.8$  ppm, and will exhibit both proton-proton and proton-phosphorus coupling. The two-bond coupling constant ( $^2\text{JP-H}$ ) is typically in the range of 10-15 Hz.

**$^{13}\text{C}$  NMR Spectroscopy:** The carbon NMR spectrum provides information about the carbon framework.

- **N-Methyl Carbon:** A single peak is expected around  $\delta = 40$ - $50$  ppm.
- **Ring Carbons:**
  - **C-2 and C-6 (adjacent to N):** These carbons will appear in the range of  $\delta = 50$ - $60$  ppm.
  - **C-3 and C-5 (adjacent to P):** These carbons will be observed in the range of  $\delta = 20$ - $35$  ppm and will show coupling to the phosphorus nucleus. The one-bond coupling constant ( $^1\text{JP-C}$ ) is typically large, in the order of 50-100 Hz.

## Visualization of NMR Workflow



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Caption: Workflow for NMR analysis.

## Mass Spectrometry: Determining the Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

### Experimental Protocol: Ionization and Detection

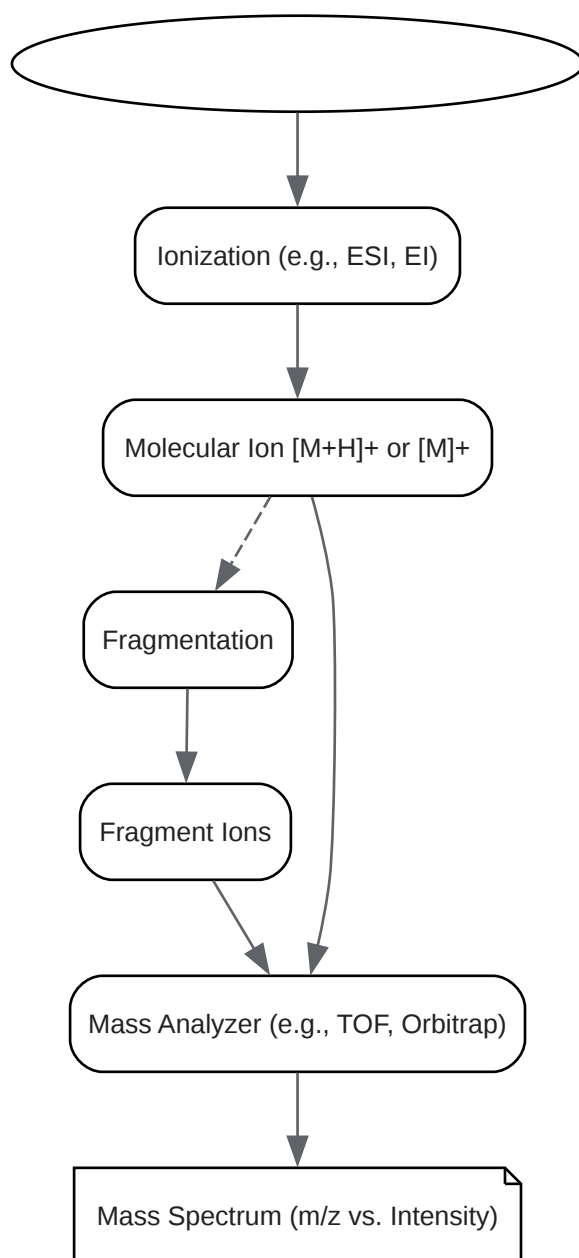
- Sample Introduction: The sample can be introduced directly via a solids probe or, more commonly, after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).<sup>[8]</sup>  
<sup>[9]</sup>

- Ionization: For a compound like **4-Methyl-1,4-azaphosphinane 4-oxide**, Electrospray Ionization (ESI) or Chemical Ionization (CI) are suitable soft ionization techniques that will likely produce a strong protonated molecular ion  $[M+H]^+$ . Electron Impact (EI) is a harder ionization technique that will lead to more extensive fragmentation.
- Mass Analysis: A variety of mass analyzers can be used, including Quadrupole, Time-of-Flight (TOF), or Orbitrap, with high-resolution instruments providing accurate mass measurements for elemental composition determination.<sup>[10]</sup>

## Expected Mass Spectrum and Fragmentation Pathways

- Molecular Ion: The exact mass of **4-Methyl-1,4-azaphosphinane 4-oxide** ( $C_5H_{12}NOP$ ) is 149.0684 g/mol . High-resolution mass spectrometry should be able to confirm this with high accuracy.
- Key Fragmentation: Under EI conditions, fragmentation patterns can provide structural information. Common fragmentation pathways for cyclic phosphine oxides may involve the loss of small neutral molecules or radicals from the ring. The specific fragmentation will depend on the ionization energy.

## Logical Relationship in Mass Spectrometry Analysis



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Caption: Mass spectrometry analysis flow.

## Summary and Conclusion

The spectroscopic characterization of **4-Methyl-1,4-azaphosphinane 4-oxide** requires a multi-faceted approach, integrating vibrational and nuclear magnetic resonance spectroscopy with mass spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. The strong P=O stretching band in the IR spectrum, the characteristic

chemical shifts and P-H and P-C couplings in the NMR spectra, and the accurate mass measurement from mass spectrometry together provide a self-validating system for the unambiguous identification and structural elucidation of this compound. This guide provides the foundational knowledge and expected data for researchers to confidently approach the analysis of this and related heterocyclic phosphine oxides.

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